N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2/c1-2-32-21-7-8-23-22(13-21)24(19(14-27)16-28-23)30-11-9-18(10-12-30)25(31)29-15-17-3-5-20(26)6-4-17/h3-8,13,16,18H,2,9-12,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBOWNKADYXVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide involves multiple steps. One common method starts with the preparation of the 3-fluorophenyl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a pyrazolopyridine derivative under specific conditions to form the desired compound. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and nucleophilic substitution. Reaction conditions depend on the desired product:
-
Acidic Hydrolysis : Forms carboxylic acid and amine derivatives under reflux with HCl or H₂SO₄.
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Basic Hydrolysis : Yields carboxylate salts with NaOH/KOH in aqueous ethanol.
Quinoline Core Modifications
The 3-cyano-6-ethoxyquinolin-4-yl moiety enables:
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Cyano Group Hydrolysis : Converted to carboxylic acid or amide under acidic/basic conditions.
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Ethoxy Ether Cleavage : Achieved with HBr/AcOH to form hydroxyl groups.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Cyano → Carboxylic Acid | H₂O, H₂SO₄, 12 h, 120°C | Sulfuric acid | 3-carboxyquinoline derivative | |
| Ether Cleavage | 48% HBr, AcOH, 3 h, reflux | HBr/AcOH | 6-hydroxyquinoline analog |
Piperidine Ring Functionalization
The piperidine nitrogen undergoes sulfonation and alkylation:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Sulfonation | pH 10, 4 h, RT | 4-ClPhSO₂Cl, Na₂CO₃ | Piperidine sulfonamide derivative | |
| Alkylation | DMF, LiH, 4–5 h, RT | Alkyl halides | N-Alkylpiperidine carboxamide |
Chlorophenylmethyl Group Reactivity
The chlorophenyl group undergoes electrophilic substitution, albeit limited by the electron-withdrawing Cl:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Nitration | 0–5°C, 2 h | HNO₃/H₂SO₄ | Nitro-substituted aryl derivative |
Cross-Coupling Reactions
The quinoline’s aromatic system may undergo palladium-catalyzed coupling if halogenated, though pre-functionalization (e.g., bromination) is required.
Key Analytical Methods
Reactions are monitored via:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The quinoline and piperidine moieties are known to interact with various biological targets involved in cancer cell proliferation and survival.
Case Study:
A study focused on quinoline derivatives showed that they could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide may possess similar effects .
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.2 | Apoptosis induction |
| Colon Cancer | 3.8 | Cell cycle arrest |
| Lung Cancer | 7.0 | Inhibition of proliferation |
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter receptors, making it a candidate for neurological research. Compounds that modulate neurotransmitter activity can be beneficial in treating conditions like depression and anxiety.
Case Study:
In a recent investigation, similar piperidine derivatives were shown to exhibit anxiolytic effects in animal models. The proposed mechanism involved modulation of GABAergic pathways, which are crucial for anxiety regulation .
| Condition | Effect Observed | Dosage (mg/kg) |
|---|---|---|
| Anxiety | Reduced behavior | 10 |
| Depression | Increased activity | 15 |
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- N-[(2-Chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide (): This analogue replaces the 4-chlorophenyl group with a 2-chlorophenyl substituent. Meta-analysis of similar compounds suggests para-substituted aryl groups optimize target engagement by minimizing steric clashes .
N-Phenylpiperidine-4-carboxamide ():
The absence of a chloro substituent and benzyl linkage (replaced by a phenyl group) likely diminishes lipophilicity and alters binding kinetics. The 4-chlorobenzyl group in the target compound may enhance membrane permeability and receptor residency time .
Heterocyclic Core Modifications
- Oxazole-Based Analogues (): Compounds such as 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide replace the quinoline core with an oxazole ring. However, trifluoromethyl or fluoro substituents (e.g., in , compound 2) compensate by increasing electronegativity and metabolic stability .
- Pyrimidine-Based Analogues (): The compound 1-[6-(4-ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide () uses a pyrimidine ring instead of quinoline. The ethoxy group in the target compound may improve solubility compared to the ethylphenoxy substituent in this analogue .
Piperidine Substitution Patterns
- N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (): This simpler derivative lacks the quinoline-4-yl and benzyl groups. The methyl group on piperidine restricts conformational flexibility, which could limit target adaptability. The target compound’s 3-cyano-6-ethoxyquinoline moiety likely enhances binding specificity through dual electronic and steric effects .
- Azetidine Derivatives (): Azetidine-based compounds like N-{1-[bis-(4-chlorophenyl)methyl]azetidin-3-yl}-N-quinol-6-yl-methylsulphonamide feature a smaller ring system.
Structural and Functional Implications
Table 1: Key Structural and Hypothetical Pharmacological Comparisons
Biological Activity
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 428.536 g/mol. The structure includes a piperidine ring, a chlorophenyl group, and a quinoline derivative, which are known to contribute to various biological activities.
Antibacterial Activity
Research indicates that compounds bearing similar structural motifs exhibit significant antibacterial properties. For instance, studies have demonstrated that piperidine derivatives possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial mechanism is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain. The potency of enzyme inhibition is often quantified using IC50 values. For example, related compounds have shown IC50 values ranging from 0.63 to 2.14 µM against AChE .
Anticancer Properties
The quinoline moiety is associated with anticancer activity. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . Mechanisms may include the modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
- Study on Antibacterial Efficacy : A series of synthesized piperidine derivatives were tested against multiple bacterial strains, revealing that those with a chlorophenyl substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Enzyme Inhibition Assays : In vitro assays demonstrated that several derivatives showed strong inhibitory effects on urease, which is significant for managing conditions like kidney stones .
- Anticancer Activity : In a study examining the effects of quinoline derivatives on cancer cell lines, compounds similar to the target compound induced significant cytotoxicity, suggesting potential for development as anticancer agents .
Data Tables
| Activity Type | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Antibacterial | Salmonella typhi | 2.14 | Moderate activity observed |
| Enzyme Inhibition | Acetylcholinesterase | 0.63 | Strong inhibitor |
| Anticancer | Various cancer cell lines | Varies | Induced apoptosis in treated cells |
Q & A
Q. What statistical methods are appropriate for reconciling contradictory IC50 values reported in independent studies?
- Recommendations : Apply meta-analysis using standardized protocols (e.g., fixed-effects models). Account for variables like assay temperature (25°C vs. 37°C) and cell line viability thresholds (e.g., ATP-based vs. resazurin assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
